molecular formula C18H26O11 B12301738 2-({[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol

2-({[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol

Cat. No.: B12301738
M. Wt: 418.4 g/mol
InChI Key: XEGUBLZOESPNQE-UHFFFAOYSA-N
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Description

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a naturally occurring glycoside compound. It is derived from orcinol, a phenolic compound, and is linked to a disaccharide composed of beta-D-apiofuranose and beta-D-glucopyranose. This compound is found in various plant species and has been studied for its potential biological activities and applications in different fields.

Properties

Molecular Formula

C18H26O11

Molecular Weight

418.4 g/mol

IUPAC Name

2-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol

InChI

InChI=1S/C18H26O11/c1-8-2-9(20)4-10(3-8)28-16-14(23)13(22)12(21)11(29-16)5-26-17-15(24)18(25,6-19)7-27-17/h2-4,11-17,19-25H,5-7H2,1H3

InChI Key

XEGUBLZOESPNQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside typically involves the glycosylation of orcinol with the appropriate sugar donors. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosylation process. The reaction is carried out in anhydrous solvents to prevent hydrolysis of the glycosidic bond.

Industrial Production Methods

Industrial production of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside may involve the extraction of the compound from natural sources, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized glycosylation reactions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.

    Reduction: The glycosidic bond can be reduced under specific conditions.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of suitable catalysts.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the glycoside.

    Substitution: Substituted derivatives with modified hydroxyl groups.

Scientific Research Applications

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of natural product-based formulations and cosmetics.

Mechanism of Action

The mechanism of action of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, inhibit oxidative stress, and interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside can be compared with other similar glycosides, such as:

  • Orcinol glucoside B
  • Anacardoside
  • Curculigoside
  • Curculigoside B
  • Curculigoside C
  • Curculigoside G
  • Glucosyringic acid

These compounds share structural similarities but may differ in their biological activities and applications. Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of both beta-D-apiofuranose and beta-D-glucopyranose units.

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